2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid
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Overview
Description
2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxycarbonyl group and a phenylethenyl group attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxycarbonyl)phenylboronic acid
- 3-methoxy-2-(methoxycarbonyl)benzoic acid
- 4-(2-methoxycarbonyl-vinyl)-phenyl ester
Uniqueness
2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C17H14O4/c1-21-17(20)14-9-5-8-13(15(14)16(18)19)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/b11-10+ |
InChI Key |
IYTUEUGVCZBLIE-ZHACJKMWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1C(=O)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C(=O)O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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